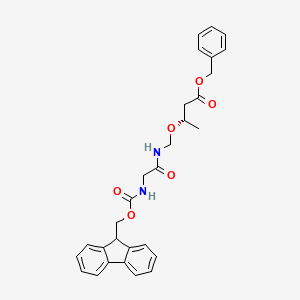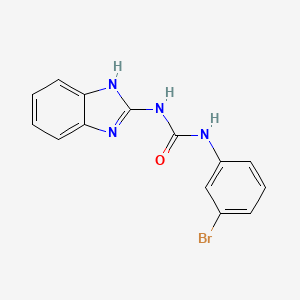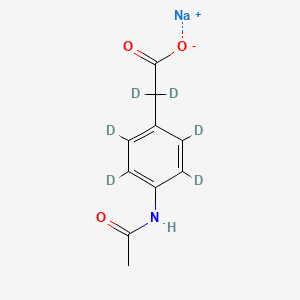
Actarit-d6 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actarit-d6 (sodium) is a deuterated form of Actarit, specifically labeled with deuterium. It is known chemically as 4-Acetylaminophenylacetic acid-d6 sodium. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and tracing of drug molecules during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Actarit-d6 (sodium) involves the incorporation of deuterium into the Actarit molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of Actarit-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Actarit-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Actarit-d6 (sodium) can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
Actarit-d6 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Helps in the study of metabolic pathways and the behavior of drug molecules in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new drugs and the optimization of existing ones
Mecanismo De Acción
The mechanism of action of Actarit-d6 (sodium) involves its role as a tracer in scientific studies. By incorporating deuterium, the compound allows researchers to track the movement and transformation of drug molecules in various systems. This helps in understanding the molecular targets and pathways involved in the drug’s action .
Comparación Con Compuestos Similares
Similar Compounds
Actarit: The non-deuterated form of Actarit-d6 (sodium).
4-Acetylaminophenylacetic acid: The parent compound without deuterium labeling.
MS-932: Another isotope-labeled compound used for similar purposes.
Uniqueness
Actarit-d6 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium affects the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C10H10NNaO3 |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
sodium;2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)-2,2-dideuterioacetate |
InChI |
InChI=1S/C10H11NO3.Na/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1/i2D,3D,4D,5D,6D2; |
Clave InChI |
OUUYEJZZDPFWIG-ROICBVHXSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)[O-])[2H])[2H])NC(=O)C)[2H].[Na+] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
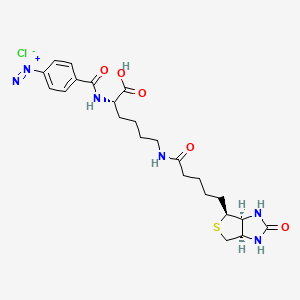
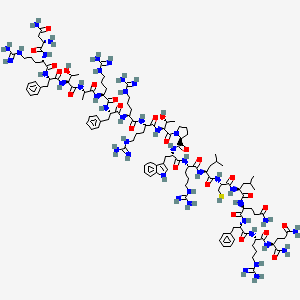
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

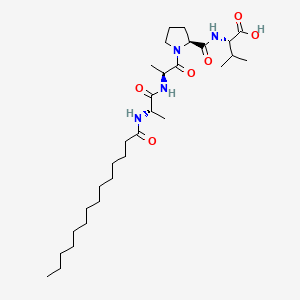
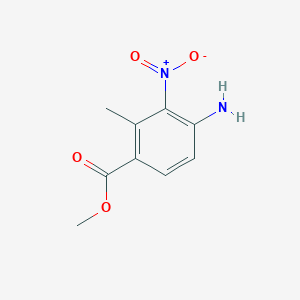
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
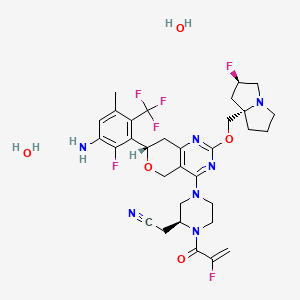
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)


